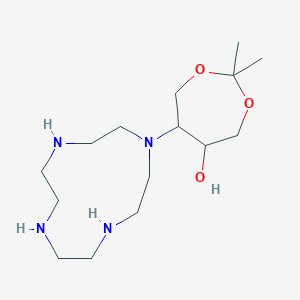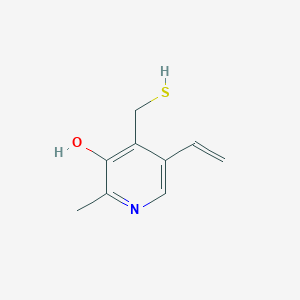
(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol is a complex organic compound with a unique structure that includes a dioxepane ring and a tetraazacyclododecane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol typically involves the reaction of N-(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)-tetraaza-cyclododecane with haloacetic acid and lithium hydroxide or N-methyl imidazole . The reaction is carried out in polar solvents, followed by acidification, quantitative determination of the butrol ligand, addition of gadolinium salt, stirring, pH adjustment, dialysis, rinsing with pure water, concentration, and recrystallization .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of ceramic membrane modules in the dialysis process is a notable aspect of the industrial production method .
Analyse Chemischer Reaktionen
Types of Reactions
(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include haloacetic acid, lithium hydroxide, and N-methyl imidazole . The reactions are typically carried out in polar solvents under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with haloacetic acid and lithium hydroxide results in the formation of gadolinium complexes, which are used in diagnostic imaging .
Wissenschaftliche Forschungsanwendungen
(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metals.
Biology: Investigated for its potential as a diagnostic agent in imaging techniques.
Medicine: Utilized in the development of gadolinium-based contrast agents for magnetic resonance imaging (MRI).
Industry: Employed in the synthesis of other complex organic compounds and materials.
Wirkmechanismus
The mechanism of action of (5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol involves its ability to form stable complexes with metal ions, particularly gadolinium. These complexes enhance the contrast in MRI scans by altering the relaxation times of water protons in the body, thereby improving the quality of the images .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl N-(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)carbamate
- Benzyl[(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)methyl]carbamic acid
Uniqueness
(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol is unique due to its ability to form highly stable gadolinium complexes, making it particularly valuable in the field of diagnostic imaging. Its structure allows for specific interactions with metal ions, which is not as pronounced in similar compounds .
Eigenschaften
Molekularformel |
C15H32N4O3 |
|---|---|
Molekulargewicht |
316.44 g/mol |
IUPAC-Name |
2,2-dimethyl-6-(1,4,7,10-tetrazacyclododec-1-yl)-1,3-dioxepan-5-ol |
InChI |
InChI=1S/C15H32N4O3/c1-15(2)21-11-13(14(20)12-22-15)19-9-7-17-5-3-16-4-6-18-8-10-19/h13-14,16-18,20H,3-12H2,1-2H3 |
InChI-Schlüssel |
FRELRIWZBXADCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(C(CO1)O)N2CCNCCNCCNCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-Bromo-1-(4-chloro-phenyl)-2-oxa-bicyclo[2.2.2]oct-4-yl]-methanol](/img/structure/B8410246.png)











